

Rhodamine 800 stability and storage conditions

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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Rhodamine 800 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of **Rhodamine 800**. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store **Rhodamine 800** powder?

A1: **Rhodamine 800** in its solid, powdered form should be stored at -20°C for long-term stability, where it can last for up to three years.^{[1][2]} It is crucial to protect it from light and moisture.^{[1][2]}

Q2: What is the best way to prepare and store **Rhodamine 800** stock solutions?

A2: **Rhodamine 800** is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but has poor solubility in water.^[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 1-10 mM). For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated and protected from light.

Q3: What are the recommended storage temperatures and durations for **Rhodamine 800** stock solutions?

A3: For optimal stability, store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month. Always ensure the container is tightly sealed to prevent moisture absorption.

Q4: Is **Rhodamine 800** sensitive to light?

A4: Yes, **Rhodamine 800** is light-sensitive. To prevent photobleaching and degradation, all solutions containing the dye should be protected from direct or strong light during storage and handling. Use amber vials or wrap containers in aluminum foil.

Q5: How does the solvent affect the fluorescence of **Rhodamine 800**?

A5: The fluorescence intensity of **Rhodamine 800** is highly dependent on the solvent environment. Its fluorescence is significantly lower in aqueous solutions like water or PBS compared to organic solvents such as ethanol or DMSO. This is an important consideration when preparing working solutions for biological experiments.

Data Summary Tables

Table 1: Recommended Storage Conditions

Form	Storage Temperature	Duration	Key Considerations
Solid (Powder)	-20°C	Up to 3 years	Keep away from light and moisture
Stock Solution (in DMSO)	-80°C	6 months - 1 year	Aliquot to avoid freeze-thaw cycles; protect from light and moisture
Stock Solution (in DMSO)	-20°C	1 month	Protect from light and moisture

Table 2: Solubility and Photophysical Properties

Property	Value	Solvent	Notes
Solubility in DMSO	83.33 mg/mL (168.02 mM)	DMSO	Sonication may be required
Solubility in Water	< 0.1 mg/mL	H ₂ O	Considered insoluble
Excitation Maximum (λ_{ex})	~682 nm	Methanol/DMSO	Varies slightly with solvent
Emission Maximum (λ_{em})	~698 - 712 nm	Methanol/DMSO	Varies slightly with solvent
Fluorescence Quantum Yield (Φ_f)	~0.25	Ethanol	Can be lower in aqueous solutions (~3.8% in PBS)

Troubleshooting Guide

Q1: I am observing a weak or no fluorescent signal in my experiment. What could be the cause?

A1: A low fluorescent signal can stem from several factors:

- **Photobleaching:** **Rhodamine 800** is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light source. Use of an anti-fade mounting medium can also help.
- **Incorrect Filter Sets:** Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for **Rhodamine 800**'s spectral profile (Ex: ~682 nm, Em: ~700 nm).
- **Low Concentration:** The concentration of the dye in your working solution may be too low. You may need to optimize the staining concentration for your specific application.
- **Quenching in Aqueous Buffer:** The fluorescence of **Rhodamine 800** is significantly quenched in aqueous environments. If your experiment is in a buffer like PBS, the signal will naturally be weaker than in an organic solvent.

- Degradation: The dye may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).

Q2: My sample has high background fluorescence. How can I reduce it?

A2: High background can obscure your signal. Consider the following:

- Excess Dye: Ensure that unbound dye is thoroughly washed away after the staining step. Perform additional washing steps if necessary.
- Dye Aggregation: At high concentrations, **Rhodamine 800** can form aggregates, which may bind non-specifically and contribute to background noise. Try reducing the concentration of your working solution.
- Autofluorescence: Biological samples often exhibit autofluorescence. To mitigate this, include an unstained control sample to assess the level of background autofluorescence and perform background subtraction if possible.

Q3: The emission peak of my **Rhodamine 800** seems to have shifted. Why would this happen?

A3: A shift in the emission peak can be caused by environmental factors or dye aggregation:

- Solvent Polarity: The emission spectrum of **Rhodamine 800** can be influenced by the polarity of its environment. A change in the solvent or binding to a biological target can cause a spectral shift.
- Aggregation: The formation of dye aggregates (dimers) at high concentrations can lead to a blue-shift in the absorption spectrum and changes in the emission profile. Diluting the sample can often resolve this issue.

Experimental Protocols

Protocol 1: Preparation of Rhodamine 800 Stock and Working Solutions

Objective: To prepare a concentrated stock solution in DMSO and a ready-to-use working solution in an aqueous buffer.

Materials:

- **Rhodamine 800** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS) or other appropriate buffer
- Microcentrifuge tubes or amber vials
- Vortex mixer and sonicator

Procedure:

- **Stock Solution Preparation (5 mM in DMSO):** a. Allow the **Rhodamine 800** powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out 1 mg of **Rhodamine 800** powder and add it to a microcentrifuge tube. c. Add 403 μL of anhydrous DMSO to the tube. d. Vortex thoroughly to dissolve the powder. If necessary, briefly sonicate the solution to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6-12 months).
- **Working Solution Preparation (10 μM in PBS):** a. Thaw one aliquot of the 5 mM **Rhodamine 800** stock solution. b. Dilute the stock solution in your desired aqueous buffer (e.g., PBS, serum-free media). For example, to make 1 mL of a 10 μM working solution, add 2 μL of the 5 mM stock solution to 998 μL of PBS. c. Vortex gently to mix. d. This working solution should be prepared fresh before each experiment and protected from light.

Protocol 2: General Procedure for Assessing Fluorophore Stability

Objective: To evaluate the stability of **Rhodamine 800** under specific experimental conditions (e.g., pH, temperature, light exposure).

Materials:

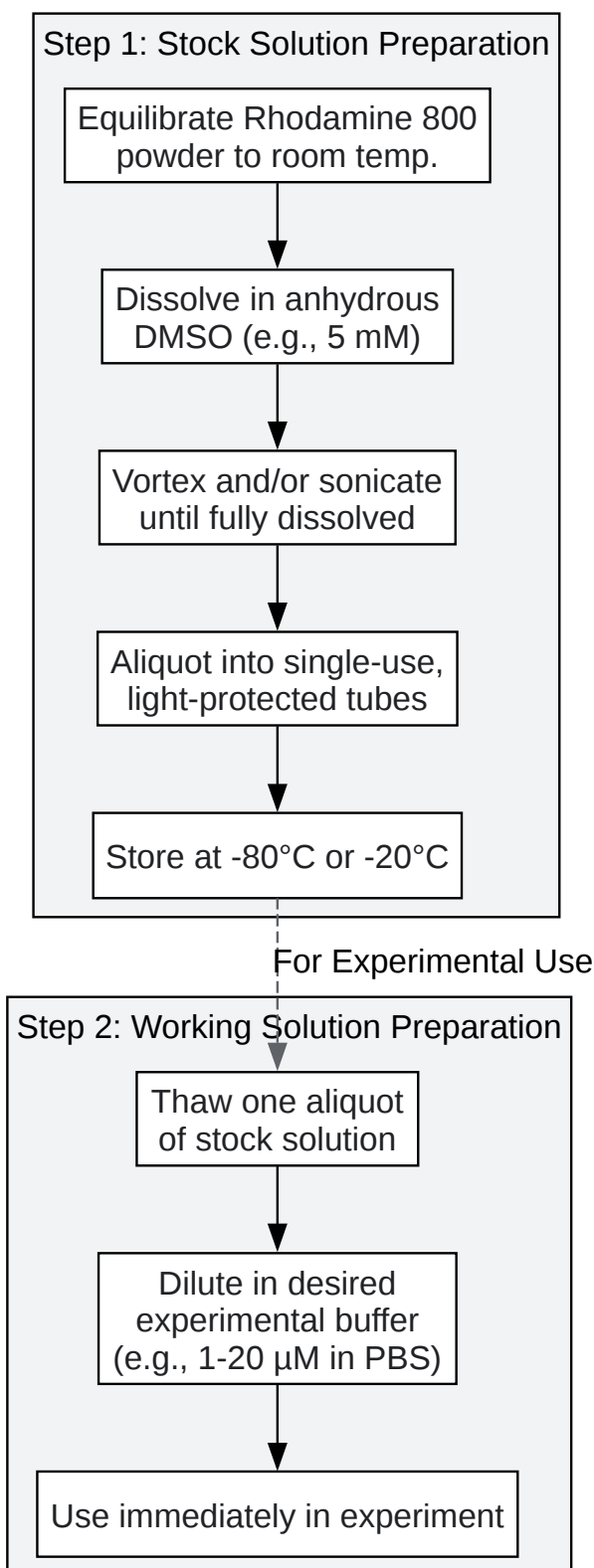
- **Rhodamine 800** working solution (e.g., 10 μM in PBS)

- Spectrofluorometer or fluorescence plate reader
- Quartz cuvettes or a 96-well plate (black, clear bottom)
- Experimental buffers (e.g., a range of pH buffers)
- Controlled light source and temperature incubator

Procedure:

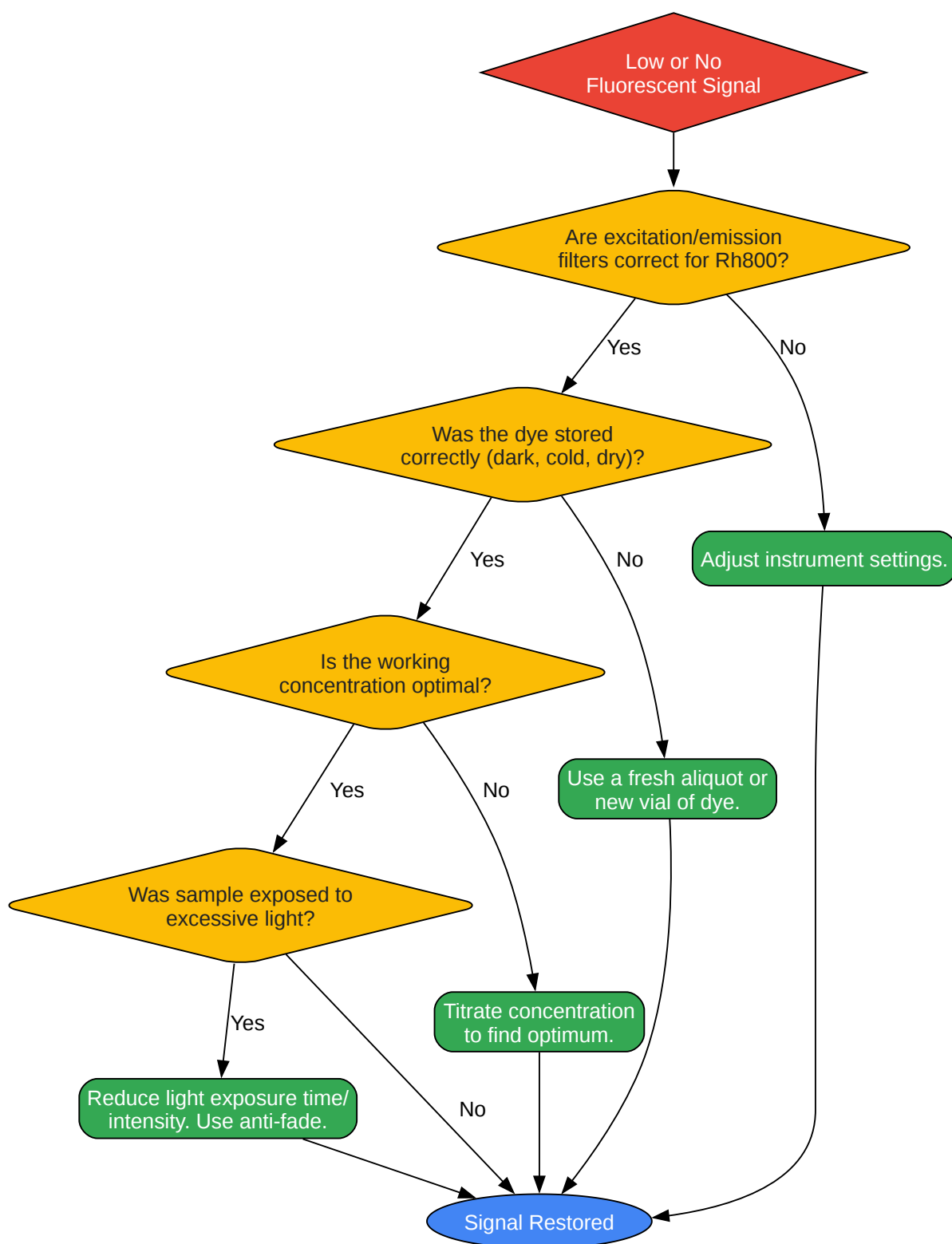
- Establish a Baseline: a. Pipette the **Rhodamine 800** working solution into a cuvette or plate well. b. Measure the initial fluorescence intensity at the optimal excitation and emission wavelengths (e.g., Ex: 682 nm, Em: 700 nm). Record this as the T=0 value.
- Test Condition Exposure: a. Photostability: Continuously expose the sample to the excitation light in the fluorometer for a set period (e.g., 5, 10, 30 minutes). Measure the fluorescence intensity at regular intervals. b. pH Stability: Prepare working solutions of **Rhodamine 800** in a series of buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8, 9). Measure the fluorescence intensity of each immediately after preparation. c. Thermal Stability: Incubate the working solution at a specific temperature (e.g., 37°C) for various time points (e.g., 1, 2, 4, 8 hours). Allow the samples to return to room temperature before measuring fluorescence intensity.
- Data Analysis: a. For each condition, calculate the percentage of remaining fluorescence relative to the initial T=0 value. b. Plot the percentage of fluorescence intensity against time, pH, or temperature to visualize the stability of **Rhodamine 800** under the tested conditions.

Visualizations



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Caption: Workflow for preparing **Rhodamine 800** solutions.



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Caption: Troubleshooting flowchart for low fluorescence signal.

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References

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